molecular formula C25H21FN2O5S B2696438 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866808-83-5

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2696438
CAS No.: 866808-83-5
M. Wt: 480.51
InChI Key: ALWFUUWCIMVZFD-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetically engineered small molecule that integrates a functionalized quinoline core, a fluorinated benzenesulfonyl group, and a methoxyphenyl acetamide side chain. This multi-functional architecture is designed to exhibit significant potential in probing key biological pathways, particularly in oncology and signal transduction research. The 4-fluorobenzenesulfonyl moiety is a critical structural feature known to enhance metabolic stability and binding affinity to target proteins, often seen in compounds investigated for their enzyme-inhibitory properties . The molecule's core quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with the modulation of various kinase and receptor activities . Researchers are exploring this compound primarily in the context of targeted protein degradation and enzyme inhibition studies. Its structural complexity allows it to interact with specific amino acid residues within enzyme binding pockets, such as those found in the kinase or RNase domains of endoplasmic reticulum stress sensors like the IRE1 protein, which is a target of interest in cancer research for its role in the unfolded protein response . The integration of the 2-methoxyphenyl acetamide side chain further contributes to the molecule's overall pharmacodynamic profile by influencing its solubility and electronic characteristics, which can be pivotal for achieving optimal bioactivity . This compound represents a valuable chemical tool for researchers developing novel therapeutic strategies, especially for investigating cell proliferation disorders and stress response pathways in preclinical models.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-7-12-21-19(13-16)25(30)23(34(31,32)18-10-8-17(26)9-11-18)14-28(21)15-24(29)27-20-5-3-4-6-22(20)33-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWFUUWCIMVZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Quinoline Core) Acetamide Moiety Molecular Weight Key Properties/Applications Reference
2-[3-(4-Fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide 3-(4-Fluorobenzenesulfonyl), 6-methyl N-(2-methoxyphenyl) 476.50 g/mol Enhanced solubility via methoxy group
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide 3-Benzenesulfonyl, 6-ethyl N-(4-chlorophenyl) 497.01 g/mol Higher lipophilicity (chloro, ethyl)
2-{6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide 6-Fluoro, 3-(4-fluorobenzenesulfonyl) N-(2-methylphenyl) 480.47 g/mol Increased steric hindrance (methyl)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not applicable (non-quinoline) N-(4-chloro-2-nitrophenyl) 306.73 g/mol Intermediate for heterocyclic synthesis

Key Observations :

  • Fluorine vs. Non-Fluorinated Sulfonamides: The 4-fluorobenzenesulfonyl group in the target compound improves electron-withdrawing capacity and metabolic stability compared to the benzenesulfonyl group in .
  • Substituent Position Effects : The 2-methoxyphenyl acetamide group enhances solubility relative to the 4-chlorophenyl group in , which prioritizes lipophilicity for membrane penetration.

Biological Activity

The compound 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates a quinoline core, which is well-known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{21}H_{22}F_N_{2}O_{3}S, with a molecular weight of approximately 480.51 g/mol. The presence of functional groups such as the fluorobenzenesulfonyl and methoxyphenyl acetamide enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC21H22F2N2O3S
Molecular Weight480.51 g/mol
IUPAC NameThis compound
CAS NumberNot Available

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are critical in metabolic pathways related to cancer or infectious diseases.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Action : The quinoline structure is known for its ability to disrupt bacterial cell membranes or inhibit DNA synthesis.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Breast Cancer Cells (MCF-7) : The compound induced apoptosis and inhibited proliferation at micromolar concentrations.
  • Lung Cancer Cells (A549) : Significant reduction in cell viability was observed, suggesting potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli showed inhibitory effects, indicating potential use as an antibiotic.

Case Studies

A notable case study involved the administration of the compound in animal models:

  • Mouse Model of Tumor Growth : Mice treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer drug.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3, a methyl group at position 6, and an acetamide moiety linked to a 2-methoxyphenyl group. The sulfonyl group enhances electrophilic reactivity, while the methoxyphenyl group contributes to π-π stacking interactions in biological systems. The ketone at position 4 allows for nucleophilic addition or reduction reactions. Structural analysis via NMR and X-ray crystallography is recommended to confirm regiochemistry and conformation .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step processes:

  • Step 1 : Formation of the quinoline core via Friedländer condensation using substituted anilines and ketones under acidic/basic conditions.
  • Step 2 : Sulfonylation at position 3 using 4-fluorobenzenesulfonyl chloride.
  • Step 3 : Acetamide coupling via reaction of the quinoline intermediate with 2-methoxyphenyl isocyanate or acetic anhydride. Key reagents include fluorobenzene derivatives, sulfonyl chlorides, and catalysts like DMAP. Reaction temperatures (60–100°C) and anhydrous solvents (e.g., DCM, DMF) are critical for yield optimization (typically 50–70%) .

Q. How can researchers validate the purity and identity of this compound?

Use a combination of:

  • Chromatography : HPLC or GC-MS to assess purity (>95%).
  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups; IR for sulfonyl (S=O, ~1350 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS to verify molecular formula (C25_{25}H20_{20}FN2_{2}O5_{5}S) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Apply Design of Experiments (DOE) to screen variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 80°C, DMF, 5 mol% DMAP). Computational tools (e.g., quantum chemical calculations) predict transition states to guide catalyst selection .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition) may arise from assay conditions (pH, co-solvents) or target selectivity. Mitigate by:

  • Standardized Assays : Use uniform protocols (e.g., ATP concentration in kinase assays).
  • Off-Target Profiling : Screen against related enzymes/receptors (e.g., kinase panels).
  • Molecular Dynamics (MD) : Simulate binding interactions to explain variability .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • In Vitro : Fluorescence polarization for binding affinity; enzyme inhibition assays (e.g., spectrophotometric NADH depletion).
  • In Silico : Docking studies (AutoDock Vina) to identify binding pockets; MD simulations for stability analysis.
  • Cellular : CRISPR-Cas9 knockout models to confirm target dependency .

Q. How do structural modifications impact physicochemical properties and bioactivity?

  • Lipophilicity : Replace the 2-methoxyphenyl group with polar substituents (e.g., pyridyl) to enhance solubility.
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF3_3) on the sulfonyl moiety to reduce CYP450 oxidation. Use QSAR models to correlate substituents with logP, pKa, and IC50_{50} values .

Methodological Recommendations

  • Contradiction Analysis : Use meta-analysis frameworks to aggregate data from heterogeneous studies.
  • Advanced Characterization : Cryo-EM for target-compound complex visualization; SPR for real-time binding kinetics.
  • Sustainability : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in large-scale synthesis .

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